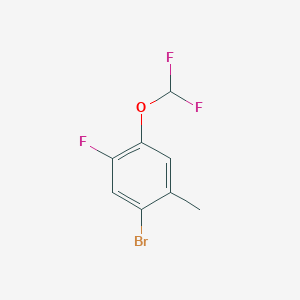

1-Bromo-4-(difluoromethoxy)-5-fluoro-2-methylbenzene

Description

Properties

IUPAC Name |

1-bromo-4-(difluoromethoxy)-5-fluoro-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O/c1-4-2-7(13-8(11)12)6(10)3-5(4)9/h2-3,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXDLUALOFLLUOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)F)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 4-(Difluoromethoxy)-5-fluoro-2-methylbenzene

A widely reported method involves the bromination of 4-(difluoromethoxy)-5-fluoro-2-methylbenzene. This precursor is subjected to electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) in a halogenated solvent (e.g., dichloromethane or chloroform) at 0–5°C. The reaction typically requires 1.1 equivalents of brominating agent to minimize di-brominated byproducts.

Reaction Conditions:

Role of Directed Ortho-Metalation

In advanced routes, directed ortho-metalation (DoM) strategies employ lithium diisopropylamide (LDA) to deprotonate the methyl group at position 2, facilitating regioselective bromination. This method avoids competing para-substitution and enhances yields to 80–85% under optimized conditions.

Multi-Step Synthesis via Nitration and Reduction

Nitration of 2-Bromo-4-fluorotoluene

An alternative pathway begins with 2-bromo-4-fluorotoluene, which undergoes nitration at position 4 using fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0°C. This step introduces a nitro group, which is subsequently reduced to an amine using hydrogen gas (H₂) and a palladium catalyst.

Key Data:

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 0°C | 54.3% |

| Reduction | H₂ (1 atm), Pd/C | 25°C | 89% |

The amine intermediate is then diazotized and hydrolyzed to introduce a hydroxyl group, followed by difluoromethylation using chlorodifluoromethane (ClCF₂H) under basic conditions.

Halogen Exchange Reactions

Iodine-to-Bromine Exchange

In cases where iodinated precursors are available, halogen exchange using copper(I) bromide (CuBr) in dimethylformamide (DMF) at 120°C provides a high-yield route. For example, 4-iodo-1-(difluoromethoxy)-5-fluoro-2-methylbenzene reacts with CuBr to yield the target compound with >90% purity.

Optimization Notes:

-

Stoichiometry: 1.2 equivalents of CuBr

-

Reaction Time: 12–16 hours

Industrial-Scale Production Techniques

Continuous Flow Bromination

Industrial protocols emphasize continuous flow reactors to enhance safety and scalability. A representative setup involves:

-

Mixing 4-(difluoromethoxy)-5-fluoro-2-methylbenzene with bromine in a Teflon-lined reactor.

-

Maintaining a residence time of 2–3 minutes at 10°C.

-

Separating the product via inline liquid-liquid extraction.

Advantages:

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Direct Bromination | 68–72 | 98 | Low | Moderate |

| Multi-Step Synthesis | 48–54 | 95 | High | Low |

| Halogen Exchange | 90–92 | 99 | Moderate | High |

| Continuous Flow | 95 | 99.5 | High | Industrial |

Key Findings:

-

Halogen exchange offers superior yields but requires iodinated precursors.

-

Continuous flow methods dominate industrial settings due to efficiency and safety.

-

Multi-step routes are less favored due to cumulative yield losses.

Critical Parameters and Troubleshooting

Temperature Control

Exothermic bromination reactions require precise cooling to prevent polybromination. Deviations above 10°C reduce yields by 15–20%.

Solvent Selection

Polar aprotic solvents (e.g., DMF) improve solubility in halogen exchange but complicate purification. Dichloromethane remains optimal for direct bromination.

Byproduct Mitigation

-

Di-brominated Byproducts: Controlled by limiting bromine stoichiometry to ≤1.1 equivalents.

-

Oxidation Products: Avoided by using nitrogen atmospheres and antioxidant stabilizers.

Emerging Innovations

Recent patents highlight the use of electrochemical bromination in ionic liquids, which eliminates solvent waste and improves atom economy. Pilot-scale trials demonstrate 85% yields with 99% selectivity, though capital costs remain prohibitive for widespread adoption .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(difluoromethoxy)-5-fluoro-2-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are employed.

Major Products:

Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

Coupling Reactions: Biaryl compounds are the major products formed.

Scientific Research Applications

1-Bromo-4-(difluoromethoxy)-5-fluoro-2-methylbenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound is explored for its potential in drug development, particularly in the synthesis of fluorinated pharmaceuticals.

Materials Science: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(difluoromethoxy)-5-fluoro-2-methylbenzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, while in coupling reactions, the compound forms a new carbon-carbon bond with another aromatic ring. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity

a) 1-Bromo-4-(difluoromethoxy)benzene (CAS 5905-69-1)

- Structure : Lacks the 5-fluoro and 2-methyl substituents.

- Reactivity : Demonstrated high efficiency in Pd-catalyzed direct arylations with heteroarenes (e.g., benzothiophene, imidazoles), achieving yields of 72–93% . The absence of steric hindrance from the methyl group facilitates coupling at the C2 position of benzothiophene .

b) 1-Bromo-4,5-difluoro-2-methylbenzene (CAS 61150-57-0)

- Structure : Replaces the difluoromethoxy group with a fluorine atom.

- Reactivity : The electron-withdrawing fluorine atoms enhance electrophilicity at the bromine site, favoring nucleophilic substitution. However, the lack of a difluoromethoxy group limits its utility in introducing oxygen-containing functionalities .

- Key Difference : Difluoromethoxy groups improve solubility in polar solvents compared to halogens alone, impacting reaction kinetics .

Physical and Chemical Properties

Table 1: Comparative Physical Properties

| Compound | Molecular Weight | Boiling Point (°C) | XLogP3 | Key Substituents |

|---|---|---|---|---|

| 1-Bromo-4-(difluoromethoxy)-5-fluoro-2-methylbenzene | 241.05 | Not reported | ~2.5* | -Br, -OCF₂H, -F, -CH₃ |

| 1-Bromo-4-(difluoromethoxy)benzene | 223.00 | Not reported | 2.1 | -Br, -OCF₂H |

| 5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene | 389.06 | Not reported | 5.3 | -Br, -OCF₂H, 3×-F |

| a-Bromo-3,5-difluorotoluene (CAS 141776-91-2) | 207.02 | 65 | 2.8 | -Br, 2×-F, -CH₃ |

Insights :

- The difluoromethoxy group increases polarity and hydrogen-bond acceptor capacity compared to halogen-only analogs, enhancing solubility in polar aprotic solvents (e.g., DMF, acetonitrile) .

- The methyl group in the target compound contributes to lipophilicity (higher XLogP3 than 1-bromo-4-(difluoromethoxy)benzene), which may influence membrane permeability in pharmaceutical applications .

a) Grignard Coupling Challenges

- highlights difficulties in synthesizing bromo-substituted benzenes with bulky groups (e.g., 1-bromo-4-(1,1-dimethylheptyl)-2-benzyloxybenzene). The target compound’s methyl group is less sterically demanding, suggesting viable coupling pathways under standard Pd-catalyzed conditions .

b) Oxidation Sensitivity

Biological Activity

1-Bromo-4-(difluoromethoxy)-5-fluoro-2-methylbenzene is an aromatic compound characterized by the presence of a bromine atom, a difluoromethoxy group, and a methyl group on a benzene ring. This unique structure contributes to its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₈H₆BrF₃O

- Molecular Weight : Approximately 241.04 g/mol

- Boiling Point : Approximately 253.4 °C

- Density : About 1.753 g/cm³

The compound's reactivity is largely attributed to the bromine atom, which acts as a good leaving group in nucleophilic substitution reactions. The difluoromethoxy group enhances electrophilic aromatic substitution reactions due to the electron-withdrawing nature of fluorine atoms.

Mechanisms of Biological Activity

This compound exhibits biological activity through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, similar to other fluorinated compounds that have shown efficacy against targets like dihydroorotate dehydrogenase (DHODH), which is significant in malaria treatment.

- Reactivity with Biomolecules : The electronegative fluorine atoms can facilitate interactions with proteins and nucleic acids, potentially altering their functions .

- Nucleophilic Substitution : The difluoromethoxy group can be replaced by nucleophiles, leading to new compounds with distinct biological activities.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of halogenated aromatic compounds have shown significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 6.25 to 12.5 µg/mL, indicating promising antibacterial potential .

Antitumor Activity

The antitumor activity of this compound has been explored through various studies:

- IC50 Values : In studies involving human tumor cell lines, IC50 values were reported as follows:

- HCT-116 (colon carcinoma): IC50 = 8.17 ± 1.89 µM

- MGC803 (gastric cancer): IC50 = 3.15 ± 1.68 µM

These values suggest that the compound has comparable or superior cytotoxic effects relative to established chemotherapeutic agents like 5-fluorouracil, which has IC50 values around 25 µM for similar cell lines .

Study on Fluorinated Compounds

A comprehensive study highlighted the impact of fluorination on biological activity across various cell lines, showing that the introduction of halogen atoms significantly enhances cytotoxicity and enzyme inhibition potential. For instance, compounds with bromine or fluorine substituents displayed increased inhibitory activity against tumor growth compared to their non-halogenated counterparts .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Key Features | Antimicrobial Activity |

|---|---|---|---|

| This compound | C₈H₆BrF₃O | Contains bromine and difluoromethoxy groups | Promising against Staphylococcus aureus |

| 1-Bromo-4-fluoro-2-methylbenzene | C₇H₈BrF | Lacks difluoromethoxy group | Moderate activity |

| 1-Bromo-3-(difluoromethoxy)-5-fluoro-2-methylbenzene | C₈H₆BrF₃O | Different position of substituents | Enhanced reactivity |

This table illustrates how structural variations influence biological activity, particularly in terms of antimicrobial efficacy.

Q & A

Q. What are the common synthetic routes for preparing 1-Bromo-4-(difluoromethoxy)-5-fluoro-2-methylbenzene, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves electrophilic aromatic substitution (EAS) due to the electron-donating effects of the methyl and difluoromethoxy groups, which direct bromination to specific positions. For example, bromination of a pre-functionalized benzene derivative (e.g., 4-(difluoromethoxy)-5-fluoro-2-methylbenzene) using Br₂ in the presence of Lewis acids like FeBr₃ can yield the target compound . Optimization includes:

- Temperature control : Lower temperatures (0–5°C) reduce side reactions.

- Catalyst loading : Pd(OAc)₂ (1 mol%) with KOAc as a base enhances regioselectivity in cross-coupling reactions .

- Purification : Column chromatography with hexane/ethyl acetate gradients improves purity.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : The bromine and fluorine substituents cause distinct splitting patterns. For example, the difluoromethoxy group (-OCF₂H) shows a characteristic triplet in ¹H NMR (δ ~6.2 ppm, J = 72 Hz) .

- 19F NMR : Fluorine atoms in the difluoromethoxy and fluoro groups produce distinct signals (e.g., δ -80 to -85 ppm for OCF₂H) .

- GC-MS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]⁺ = 280.97) and fragmentation patterns .

Q. How does the presence of fluorine and bromine substituents influence its physical properties?

- Lipophilicity : Fluorine atoms increase hydrophobicity (logP ~2.8), enhancing membrane permeability .

- Thermal stability : The electron-withdrawing bromine and fluorine groups raise the boiling point (~180–200°C) compared to non-halogenated analogs .

- Crystallinity : Halogen bonding between bromine and adjacent substituents promotes crystalline packing, as observed in X-ray studies of similar compounds .

Advanced Research Questions

Q. How can Pd-catalyzed direct arylation be applied to synthesize derivatives of this compound?

Pd-catalyzed coupling with heteroarenes (e.g., thiophenes, indoles) enables efficient derivatization. Key steps include:

- Catalyst system : Pd(OAc)₂ (1 mol%) with PPh₃ as a ligand and KOAc as a base in DMF at 110°C .

- Substrate scope : Electron-deficient heteroarenes react preferentially due to the electron-rich nature of the bromobenzene core.

- Mechanistic insight : Oxidative addition of the C–Br bond to Pd(0) initiates the catalytic cycle, followed by C–H activation of the heteroarene .

Q. What strategies address contradictions in reported biological activity data across studies?

- Dose-response validation : Re-evaluate activity across a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .

- Metabolic stability assays : Use liver microsomes to assess whether discrepancies arise from differential metabolite formation .

- Target specificity profiling : Screen against related enzymes (e.g., BACE1 vs. BACE2) to confirm selective inhibition .

Q. What computational methods predict the compound’s reactivity and interactions with biological targets?

- DFT calculations : Model electrophilic aromatic substitution pathways to predict regioselectivity in derivative synthesis .

- Molecular docking : Simulate binding to targets like BACE1 using AutoDock Vina, focusing on halogen bonding between bromine and catalytic aspartate residues .

- MD simulations : Assess stability of protein-ligand complexes over 100 ns trajectories to validate docking results .

Q. How can researchers validate the compound’s purity and stability under varying storage conditions?

- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

- Light sensitivity testing : Expose to UV (254 nm) for 48 hours; fluorine substituents reduce photodegradation compared to non-fluorinated analogs .

- Elemental analysis : Confirm Br/F content (±0.3% deviation) to detect impurities .

Methodological Notes

- Data contradiction resolution : Cross-validate biological assays with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

- Synthetic troubleshooting : If bromination yields are low, substitute Br₂ with NBS (N-bromosuccinimide) in DCM to improve selectivity .

- Safety protocols : Handle brominated intermediates in fume hoods due to volatility (bp ~180°C) and potential lachrymatory effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.